molecular formula C17H27N3O6 B12274255 tert-butyl 3-amino-6-(piperidin-4-yl)pyridine-1(2H)-carboxylate oxalate

tert-butyl 3-amino-6-(piperidin-4-yl)pyridine-1(2H)-carboxylate oxalate

Cat. No.: B12274255
M. Wt: 369.4 g/mol
InChI Key: GLUJFGXHLOZVHQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-6-(piperidin-4-yl)pyridine-1(2H)-carboxylate oxalate is a complex organic compound that features a pyridine ring substituted with tert-butyl, amino, and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-6-(piperidin-4-yl)pyridine-1(2H)-carboxylate oxalate typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the tert-butyl group through alkylation. The amino group can be introduced via nitration followed by reduction, and the piperidinyl group can be added through nucleophilic substitution reactions. The final step involves the formation of the oxalate salt by reacting the free base with oxalic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-6-(piperidin-4-yl)pyridine-1(2H)-carboxylate oxalate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Tert-butyl 3-amino-6-(piperidin-4-yl)pyridine-1(2H)-carboxylate oxalate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-6-(piperidin-4-yl)pyridine-1(2H)-carboxylate oxalate involves its interaction with specific molecular targets. The amino and piperidinyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-amino-6-(piperidin-4-yl)pyridine-1(2H)-carboxylate
  • Tert-butyl 3-amino-6-(piperidin-4-yl)pyridine-1(2H)-carboxylate hydrochloride
  • Tert-butyl 3-amino-6-(piperidin-4-yl)pyridine-1(2H)-carboxylate sulfate

Uniqueness

Tert-butyl 3-amino-6-(piperidin-4-yl)pyridine-1(2H)-carboxylate oxalate is unique due to the presence of the oxalate salt, which can influence its solubility, stability, and reactivity. This makes it distinct from other similar compounds that may have different counterions or functional groups.

Properties

Molecular Formula

C17H27N3O6

Molecular Weight

369.4 g/mol

IUPAC Name

tert-butyl 3-amino-6-piperidin-4-yl-2H-pyridine-1-carboxylate;oxalic acid

InChI

InChI=1S/C15H25N3O2.C2H2O4/c1-15(2,3)20-14(19)18-10-12(16)4-5-13(18)11-6-8-17-9-7-11;3-1(4)2(5)6/h4-5,11,17H,6-10,16H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

GLUJFGXHLOZVHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=CC=C1C2CCNCC2)N.C(=O)(C(=O)O)O

Origin of Product

United States

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